CEP-28122

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H35ClN6O3 |

|---|---|

分子量 |

539.1 g/mol |

IUPAC 名称 |

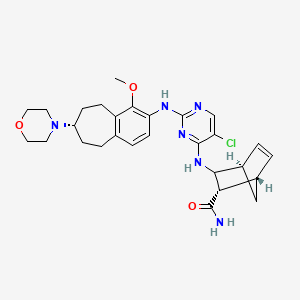

(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

InChI |

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24?/m1/s1 |

InChI 键 |

LAJAFFLJAJMYLK-KXINBKKUSA-N |

手性 SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl |

规范 SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CEP-28122

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound exerts its antitumor activity by directly targeting the ALK tyrosine kinase, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Potent and Selective ALK Inhibition

This compound, a diaminopyrimidine derivative, functions as a direct inhibitor of the ALK receptor tyrosine kinase.[2] The primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of ALK, thereby preventing autophosphorylation and subsequent activation of the kinase. This blockade of ALK's catalytic activity is the critical first step in the compound's antitumor effects.

Kinase Inhibitory Potency and Selectivity

This compound demonstrates high potency against recombinant ALK in enzymatic assays. The selectivity of this compound has been profiled against a broad panel of kinases, revealing a high degree of specificity for ALK over other kinases.

| Target Kinase | IC50 (nmol/L) |

| ALK | 1.9 ± 0.5 |

| Rsk2 | 7 |

| Rsk3 | 19 |

| Rsk4 | 12 |

| (Data sourced from Cheng et al., 2012)[2] |

A broader kinase selectivity profile was conducted against 259 protein kinases at a concentration of 1 µmol/L, where this compound showed no to weak inhibition against the majority of the kinases tested. Only 15 kinases exhibited more than 90% inhibition at this concentration, underscoring the high selectivity of this compound for ALK.[2]

Inhibition of Cellular ALK Phosphorylation

In cellular contexts, this compound effectively inhibits the phosphorylation of ALK in cancer cell lines harboring ALK fusion proteins or activating mutations. This has been demonstrated in various models, including:

-

NPM-ALK: In anaplastic large-cell lymphoma (ALCL) cell lines such as Sup-M2 and Karpas-299.

-

EML4-ALK: In non-small cell lung cancer (NSCLC) cell lines like NCI-H2228 and NCI-H3122.

-

Full-length ALK: In neuroblastoma cell lines such as NB-1.

The cellular IC50 for the inhibition of NPM-ALK phosphorylation in ALCL cells is in the range of 20 to 30 nmol/L.[2]

Downstream Signaling Pathway Modulation

The inhibition of ALK phosphorylation by this compound leads to the suppression of key downstream signaling cascades that are critical for the proliferation and survival of ALK-driven cancer cells.[1][3] The primary pathways affected are the STAT3, PI3K/Akt, and RAS/MAPK pathways.

Inhibition of STAT3, Akt, and ERK1/2 Phosphorylation

Treatment of ALK-positive cancer cells with this compound results in a concentration-dependent decrease in the phosphorylation of key signaling nodes within these pathways:

-

STAT3: Inhibition of STAT3 phosphorylation has been observed in ALCL cells.

-

Akt: Suppression of Akt phosphorylation is seen in both ALCL and neuroblastoma cells.

-

ERK1/2: Reduced phosphorylation of ERK1/2 is also a consistent finding across ALK-positive cell lines treated with this compound.[2]

The specific downstream signaling can vary between different cancer types and the specific ALK fusion protein involved.[2]

References

CEP-28122 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally active small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through mutations, amplifications, or chromosomal translocations is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][4] this compound exerts its antitumor activity by directly inhibiting ALK kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and growth.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor. This blockade of ALK phosphorylation is the primary mechanism through which this compound initiates its anti-cancer effects.

Core Downstream Signaling Pathways

The inhibition of ALK by this compound leads to the downregulation of several key downstream signaling pathways that are constitutively activated in ALK-driven malignancies. The primary pathways affected are the STAT3, PI3K/Akt, and MAPK/ERK pathways. It is important to note that the specific downstream signaling can differ between cancer types.[1]

STAT3 Pathway

In many ALK-positive cancers, particularly anaplastic large-cell lymphoma, the Signal Transducer and Activator of Transcription 3 (STAT3) is a critical downstream effector of ALK. Activated ALK phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation. This compound treatment effectively inhibits the phosphorylation of STAT3 in sensitive cell lines.[1]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. ALK activation leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis. This compound has been shown to suppress the phosphorylation of Akt in ALK-positive cancer cells.[1]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive ALK activity leads to the activation of the Ras-Raf-MEK-ERK cascade. This compound treatment results in the inhibition of ERK1/2 phosphorylation, thereby blocking this pro-proliferative signaling pathway.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC50/EC50 | Reference |

| Recombinant ALK Kinase Activity | - | 1.9 ± 0.5 nmol/L | [1] |

| Cellular NPM-ALK Phosphorylation | Sup-M2, Karpas-299 | ~30 nmol/L | [1] |

| Cellular EML4-ALK Phosphorylation | NCI-H2228, NCI-H3122 | Not specified | [1] |

| Cellular ALK Receptor Phosphorylation | NB-1 | Not specified | [1] |

| Cell Growth Inhibition | Karpas-299, Sup-M2 | Concentration-dependent (3-3,000 nmol/L) | [1] |

| Cell Growth Inhibition | NCI-H2228, NCI-H3122 | Concentration-dependent (3-3,000 nmol/L) | [1] |

| Cell Growth Inhibition | NB-1, SH-SY5Y, NB-1643 | Significant growth inhibition | [1] |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Dose and Schedule | Outcome | Reference |

| Sup-M2 (ALCL) Xenograft | 30 mg/kg, twice daily for 12 days | Complete/near complete tumor regression | [1] |

| NCI-H2228 (NSCLC) Xenograft | 30 and 55 mg/kg, twice daily for 12 days | Tumor regression | [1] |

| NCI-H3122 (NSCLC) Xenograft | 55 mg/kg, twice daily for 12 days | Tumor stasis and partial regression | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's downstream signaling effects.

Recombinant ALK Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on ALK kinase activity.

-

Methodology: An in vitro kinase assay was performed using a modified ELISA format. 96-well microtiter plates were coated with a recombinant human PLC-γ/GST substrate. The kinase reaction mixture, containing HEPES buffer, ATP, MnCl2, BSA, and various concentrations of this compound, was added to the wells. The reaction was initiated by the addition of recombinant GST-ALK. The level of substrate phosphorylation was then quantified to determine the IC50 of this compound.[1]

Western Blot Analysis for Downstream Signaling

-

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins in cancer cell lines.

-

Cell Lines and Treatment: ALK-positive cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228, NCI-H3122, NB-1) were treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).[1]

-

Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentrations were determined using a standard protein assay.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for the phosphorylated and total forms of ALK, STAT3, Akt, and ERK1/2. Following incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

-

Methodology: A colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS), was used. Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a defined period (e.g., 72 hours). The MTS reagent was then added to each well, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously implanted with human ALK-positive cancer cells (e.g., Sup-M2, NCI-H2228, NCI-H3122).[1]

-

Dosing and Monitoring: Once tumors reached a palpable size, mice were treated orally with this compound at various doses and schedules. Tumor volume and body weight were monitored regularly throughout the study.[1]

-

Pharmacodynamic Analysis: To assess target engagement in vivo, tumor xenografts were collected at different time points after this compound administration. The phosphorylation status of ALK in the tumor tissue was then analyzed by Western blotting.[1]

Visualizing the Signaling Pathways

The following diagrams illustrate the downstream signaling pathways affected by this compound.

Caption: this compound inhibits ALK, blocking STAT3, PI3K/Akt, and MAPK/ERK pathways.

Caption: Workflow for evaluating this compound's in vitro and in vivo activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

CEP-28122 Target Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK)[1]. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a key driver in the oncogenesis of various human cancers[2][3][4][5]. These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma[3][5].

The primary mechanism of action of this compound is the inhibition of ALK's kinase activity. This leads to a reduction in the autophosphorylation of the ALK receptor and its fusion proteins (e.g., NPM-ALK and EML4-ALK), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival[1][4]. Key downstream effectors that are suppressed by this compound treatment include Stat-3, Akt, and ERK1/2[1]. This targeted inhibition ultimately induces growth inhibition and cytotoxicity in ALK-positive cancer cells[3][4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line(s) | IC50 (nM) | Notes |

| Recombinant ALK Kinase Activity | - | 1.9 ± 0.5 | Enzyme-based Time-Resolved Fluorescence (TRF) assay[2][6]. |

| NPM-ALK Phosphorylation | Karpas-299, Sup-M2 | 20 - 30 | Cellular phosphorylation assay[7]. |

| Flt4 Kinase Activity | - | 46 ± 10 | [6] |

| Rsk2, 3, and 4 Kinase Activity | - | 7 - 19 | [2] |

| Growth Inhibition (ALCL) | Karpas-299, Sup-M2 | Concentration-dependent | Associated with caspase 3/7 activation[1]. |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |

| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 30 mg/kg, twice daily (orally) | Complete/near complete tumor regressions[3]. |

| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 55 or 100 mg/kg, twice daily for 4 weeks (orally) | Sustained tumor regression with no reemergence for >60 days post-treatment[3]. |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228 | 30 and 55 mg/kg, twice daily for 12 days (orally) | Tumor regression[2]. |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | 30 mg/kg, twice daily for 12 days (orally) | Significant tumor growth inhibition[2]. |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | 55 mg/kg, twice daily for 12 days (orally) | Tumor stasis and partial regression[2]. |

| Neuroblastoma | NB-1 | 30 mg/kg, twice daily for 14 days (orally) | 75% tumor growth inhibition[2]. |

| Neuroblastoma | NB-1 | 55 mg/kg, twice daily for 14 days (orally) | 90% tumor growth inhibition[2]. |

| ALK-negative Colon Carcinoma | HCT-116 | Not specified | No antitumor activity[1]. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as needed for specific experimental conditions.

Time-Resolved Fluorescence (TRF) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of this compound against recombinant ALK.

-

Reagents and Materials:

-

Recombinant human ALK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

This compound at various concentrations

-

384-well low-volume microplates

-

TRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the ALK enzyme, biotinylated peptide substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Kinase Selectivity Profiling (e.g., Millipore KinaseProfiler™)

This service is used to assess the selectivity of this compound against a broad panel of kinases.

-

General Procedure:

-

Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.

-

The compound is tested against a large panel of recombinant kinases (e.g., over 250) in a radiometric or fluorescence-based assay format.

-

The percentage of inhibition for each kinase is determined relative to a control.

-

For kinases showing significant inhibition, IC50 values can be subsequently determined by testing a range of compound concentrations.

-

Cellular ALK Phosphorylation Assay (ELISA-based)

This assay measures the ability of this compound to inhibit ALK phosphorylation in intact cells.

-

Reagents and Materials:

-

ALK-positive cell lines (e.g., Karpas-299, NCI-H2228)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Cell lysis buffer with protease and phosphatase inhibitors

-

ELISA plate pre-coated with an ALK capture antibody

-

Detection antibody (e.g., anti-phospho-ALK)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

Seed ALK-positive cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Transfer the cell lysates to the ELISA plate pre-coated with an ALK capture antibody and incubate.

-

Wash the plate to remove unbound proteins.

-

Add the anti-phospho-ALK detection antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After another wash, add the TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

Calculate the percentage of inhibition of ALK phosphorylation and determine the IC50 value.

-

Caspase 3/7 Activity Assay (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)

This assay is used to measure the induction of apoptosis by this compound.

-

Reagents and Materials:

-

ALK-positive cell lines

-

Cell culture medium

-

This compound at various concentrations

-

Apo-ONE® Caspase-3/7 Reagent (containing a profluorescent substrate)

-

96-well opaque-walled plates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 16 hours).

-

Equilibrate the plate to room temperature.

-

Add the Apo-ONE® Caspase-3/7 Reagent to each well.

-

Mix the contents by shaking and incubate at room temperature, protected from light.

-

Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

-

The fluorescence intensity is proportional to the caspase 3/7 activity.

-

Subcutaneous Tumor Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

-

Animals and Cell Lines:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

ALK-positive human cancer cell lines (e.g., Sup-M2, NCI-H2228, NB-1)

-

-

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

-

Administer this compound orally at the desired doses and schedule to the treatment groups. The control group receives the vehicle.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies of ALK phosphorylation).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

-

-

Pharmacokinetic Analysis in Mice

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Procedure:

-

Administer a single dose of this compound to mice, either orally or intravenously.

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS.

-

Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

References

- 1. eppendorf.com [eppendorf.com]

- 2. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. sites.math.duke.edu [sites.math.duke.edu]

- 6. worldscientific.com [worldscientific.com]

- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

CEP-28122: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Developed by Cephalon, Inc., this diaminopyrimidine derivative demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows. While this compound showed promise in preclinical studies, there is no publicly available information to suggest it has entered clinical trials.

Discovery and Lead Optimization

The discovery of this compound emerged from research into ATP-competitive inhibitors of ALK, a receptor tyrosine kinase that is a key oncogenic driver in several cancers when constitutively activated by genetic alterations such as chromosomal translocations, gene amplification, or point mutations.[1][3] The development of small molecule ALK inhibitors represented a significant therapeutic strategy for these ALK-driven malignancies.[3][4]

This compound belongs to the class of 2,4-diarylaminopyrimidine analogues, a scaffold that has been a focus for the development of numerous ALK inhibitors.[5] Structure-activity relationship (SAR) studies on this class of compounds aimed to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8] While the specific SAR that led to this compound is not detailed in the public domain, research on similar diaminopyrimidine ALK inhibitors highlights the importance of substitutions on the pyrimidine (B1678525) core to achieve high affinity and selectivity for the ALK kinase domain.[1][9][10] The synthesis of this compound was conducted at Cephalon, Inc.[11]

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the ALK kinase domain.[1] By occupying this site, it prevents the phosphorylation of ALK and its downstream signaling substrates.[1] This blockade of ALK-mediated signaling disrupts key cellular processes in ALK-dependent cancer cells, including proliferation and survival, ultimately leading to growth inhibition and cytotoxicity.[1][12]

Signaling Pathway

The following diagram illustrates the inhibition of the ALK signaling pathway by this compound. In ALK-positive cancers, constitutively active ALK fusion proteins phosphorylate and activate downstream effectors such as STAT3, AKT, and ERK1/2. This compound blocks this initial phosphorylation step.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Recombinant ALK | TRF Kinase Assay | 1.9 ± 0.5 | - | [11] |

| NPM-ALK | Cellular Phosphorylation | 20-30 | Sup-M2, Karpas-299 | [11] |

| ALK (autophosphorylation) | Cellular Phosphorylation | - | Karpas-299 | [13] |

| Rsk2 | Kinase Profiler | 7-19 | - | [6] |

| Rsk3 | Kinase Profiler | 7-19 | - | [6] |

| Rsk4 | Kinase Profiler | 7-19 | - | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Cell Line | Dosing Regimen (Oral) | Outcome | Reference |

| ALCL | Sup-M2 | 30 mg/kg, twice daily | Complete/near complete tumor regression | [1] |

| ALCL | Sup-M2 | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |

| ALCL (primary human) | - | 55 or 100 mg/kg, twice daily for 2 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |

Experimental Protocols

Detailed experimental protocols for the key assays used in the characterization of this compound are provided below. These are based on published methodologies and general laboratory practices.

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant ALK enzyme.

Protocol:

-

Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

-

Reagent Preparation: Prepare a master mix containing recombinant ALK enzyme and a biotinylated peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Enzyme/Substrate Addition: Add the ALK enzyme/substrate mix to the wells containing the compound and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ALK.

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Subsequently, add detection reagents: a Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding to the phosphorylated substrate and streptavidin binding to the biotinylated peptide.

-

Data Acquisition: Read the plate on a TRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission wavelengths and plot the percent inhibition against the logarithm of the compound concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[11]

Cellular ALK Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit ALK autophosphorylation in intact cancer cells.

Protocol:

-

Cell Culture and Treatment: Culture ALK-positive cells (e.g., Sup-M2, Karpas-299) to approximately 80% confluency.[11] Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK to serve as a loading control.

-

Data Analysis: Quantify the band intensities for p-ALK and total ALK. Normalize the p-ALK signal to the total ALK signal for each treatment condition and calculate the percent inhibition relative to the vehicle-treated control. Determine the cellular IC50 value.[11]

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously implant ALK-positive human cancer cells (e.g., Karpas-299) into the flank of immunodeficient mice (e.g., NOD/SCID).[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg, twice daily).[1] The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis if required (e.g., pharmacodynamic studies). Calculate the tumor growth inhibition for each treatment group compared to the control group.[14]

Pharmacokinetic Analysis (LC-MS/MS)

This protocol describes the quantification of this compound in plasma samples to determine its pharmacokinetic properties.

Protocol:

-

Sample Collection: Administer a single oral dose of this compound to mice.[1] Collect blood samples at various time points post-dosing. Process the blood to obtain plasma.

-

Sample Preparation:

-

Precipitate plasma proteins by adding a solvent such as acetonitrile.

-

Vortex and centrifuge the samples.

-

Collect the supernatant containing the drug.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate this compound from endogenous plasma components on a suitable analytical column.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis: Construct a standard curve using known concentrations of this compound. Use the standard curve to determine the concentration of this compound in the experimental samples. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[15][16][17]

Development Status and Conclusion

This compound demonstrated compelling preclinical activity as a potent and selective ALK inhibitor. It effectively inhibited ALK phosphorylation in cellular assays and induced significant and sustained tumor regression in in vivo models of ALK-positive cancers.[1] The compound also exhibited a favorable pharmacokinetic profile in mice.[1]

Despite its promising preclinical data, there is no public information available from sources such as ClinicalTrials.gov or published literature to indicate that this compound has advanced into clinical development.[18][19] The reasons for this are not publicly known and could range from strategic decisions by the developing company to the emergence of other ALK inhibitors with more favorable overall profiles.

References

- 1. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DXRX - Celebrating 30 years of ALK: From discovery to precision medicine breakthroughs [dxrx.io]

- 4. St. Jude's contribution to a new class of cancer drugs | St. Jude Research [stjude.org]

- 5. Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues) as anaplastic lymphoma kinase inhibitors: discovery and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Development of New Generation ALK Inhibitors Driven by Structure–Activity Relationship Studies of 2,4‐Diarylaminopyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapy Detail [ckb.genomenon.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors

This technical guide provides a comprehensive overview of anaplastic lymphoma kinase (ALK) inhibitors, intended for researchers, scientists, and drug development professionals. The guide covers the core mechanism of action, the evolution of different generations of inhibitors, mechanisms of resistance, and detailed experimental protocols for their evaluation.

Introduction to Anaplastic Lymphoma Kinase (ALK)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In several types of cancer, particularly non-small cell lung cancer (NSCLC), the ALK gene can undergo chromosomal rearrangements, leading to the creation of fusion proteins (e.g., EML4-ALK). These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell growth and proliferation.

Mechanism of Action of ALK Inhibitors

ALK inhibitors are a class of targeted therapy drugs that function as tyrosine kinase inhibitors (TKIs). They are designed to specifically block the enzymatic activity of the ALK protein. By binding to the ATP-binding pocket of the ALK kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the aberrant signaling pathways that promote cancer cell survival and division. This targeted action leads to the induction of apoptosis (programmed cell death) in cancer cells.

Generations of ALK Inhibitors

The development of ALK inhibitors has progressed through multiple generations, each designed to improve upon the efficacy, selectivity, and ability to overcome resistance mechanisms of its predecessors.

-

First-Generation: Crizotinib (B193316) was the first ALK inhibitor to receive FDA approval. It is a multi-targeted TKI that also inhibits c-MET and ROS1. While effective, resistance to crizotinib often develops, limiting its long-term efficacy.

-

Second-Generation: This generation includes ceritinib, alectinib, and brigatinib. These inhibitors are more potent and selective for ALK than crizotinib and have demonstrated efficacy in patients who have developed resistance to the first-generation inhibitor. They also show improved penetration of the blood-brain barrier, which is crucial as the brain is a common site of metastasis for ALK-positive cancers.

-

Third-Generation: Lorlatinib is a third-generation ALK inhibitor designed to overcome resistance mutations that are not effectively targeted by first- and second-generation inhibitors, including the highly resistant G1202R mutation. It also exhibits excellent central nervous system (CNS) penetration.

Quantitative Data on ALK Inhibitors

The following tables summarize key quantitative data for various ALK inhibitors, including their in vitro potency (IC50 values) and clinical efficacy in ALK-positive NSCLC.

Table 1: In Vitro Potency (IC50) of ALK Inhibitors Against Wild-Type and Mutant ALK

| Inhibitor | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) |

| Crizotinib | 21 | - | 560 |

| Ceritinib | 0.15 | - | 309 |

| Alectinib | - | - | 595 |

| Brigatinib | - | - | - |

| Lorlatinib | - | 18 | 80 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.

Table 2: Clinical Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Crizotinib | PROFILE 1014 | 74% | 10.9 |

| Ceritinib | ASCEND-4 | 72.5% | 16.6 |

| Alectinib | ALEX | 82.9% | 34.8 |

| Brigatinib | ALTA-1L | 71% | 24.0 |

| Lorlatinib | CROWN | 78% | Not Reached (at 12 months, 78% progression-free) |

Data is based on pivotal clinical trials for each inhibitor in the first-line treatment setting.

Mechanisms of Resistance to ALK Inhibitors

Despite the initial efficacy of ALK inhibitors, acquired resistance is a significant clinical challenge. Resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).

ALK-Dependent Resistance:

-

Secondary Mutations in the ALK Kinase Domain: These are the most common on-target resistance mechanisms. Mutations can interfere with drug binding or alter the conformation of the kinase domain. The frequency and type of mutation often depend on the specific inhibitor used. For instance, the G1202R mutation is a common cause of resistance to second-generation inhibitors.

-

ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.

ALK-Independent Resistance:

-

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the need for ALK signaling. These can include pathways driven by other receptor tyrosine kinases such as EGFR, MET, or KIT.

Table 3: Frequency of Common ALK Resistance Mutations

| Mutation | Frequency after Crizotinib | Frequency after Second-Generation Inhibitors |

| L1196M | ~7% | Less common |

| G1269A | ~4% | Less common |

| G1202R | ~2% | ~20-40% |

| I1171T/N/S | Less common | ~5-10% |

| F1174C/L | Less common | ~5% |

Frequencies are approximate and can vary across different studies and patient populations.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of ALK inhibitors.

ALK Kinase Assay

This assay is used to determine the in vitro potency of an inhibitor against the ALK enzyme.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen® assay.

Materials:

-

Recombinant ALK enzyme

-

Fluorescently labeled substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Kinase reaction buffer

-

Test compounds (ALK inhibitors)

-

Detection reagents (e.g., terbium-labeled antibody that recognizes the phosphorylated substrate)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare Reagents: Dilute the ALK enzyme, substrate, and ATP to their final concentrations in the kinase reaction buffer. Prepare a serial dilution of the test compound.

-

Kinase Reaction: In a 384-well plate, add the ALK enzyme to each well. Then, add the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction by adding the detection reagents. This typically includes a terbium-labeled antibody that binds to the phosphorylated substrate.

-

Measurement: After another incubation period to allow for antibody binding, read the plate on a microplate reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of an ALK inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, Karpas-299)

-

Cell culture medium and supplements

-

Test compound (ALK inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the ALK-positive cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ALK inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an ALK inhibitor in a living organism.

Principle: Human ALK-positive cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ALK inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ALK-positive cancer cell line

-

Cell culture medium

-

Matrigel (optional, to aid in tumor formation)

-

Test compound (ALK inhibitor) and vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the ALK-positive cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel.

-

Tumor Implantation: Inject a specific number of cells (e.g., 5-10 million) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the ALK inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or for a specified duration.

-

Data Analysis: Plot the average tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI).

Visualizations

The following diagrams illustrate key concepts related to ALK inhibitors.

Caption: Simplified ALK signaling pathway leading to cancer cell proliferation and survival.

Caption: Mechanism of action and evolution of resistance to different generations of ALK inhibitors.

Caption: A typical experimental workflow for the preclinical evaluation of novel ALK inhibitors.

CEP-28122: An In-Depth Technical Guide for In Vitro Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), for its application in in vitro cancer research. This document details its mechanism of action, provides quantitative data on its efficacy in various cancer cell lines, and outlines detailed experimental protocols for its investigation.

Core Concepts: Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of ALK kinase activity.[1][2] In numerous cancers, constitutive activation of ALK due to genetic alterations like chromosomal translocations, gene amplification, or point mutations is a key driver of oncogenesis.[2][3] this compound exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of ALK, thereby blocking its downstream signaling pathways.[2][3] This inhibition leads to the suppression of key cellular processes involved in tumor growth and survival, including cell proliferation and the induction of apoptosis.[3]

The primary downstream signaling pathways affected by ALK activation and subsequently inhibited by this compound include the STAT3, AKT, and ERK1/2 pathways.[3] Inhibition of these pathways ultimately leads to cell cycle arrest and programmed cell death in ALK-positive cancer cells.[3]

Quantitative Data Summary

The efficacy of this compound has been evaluated across a range of ALK-positive and ALK-negative cancer cell lines. The following tables summarize the key quantitative data regarding its enzymatic and cellular activity.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Recombinant ALK | TRF Kinase Assay | 1.9 ± 0.5 | [3] |

| Sup-M2 (ALCL) | Cellular ALK Phosphorylation | 20-30 | [3] |

| Karpas-299 (ALCL) | Cellular ALK Phosphorylation | 20-30 | [3] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | Assay | IC50 | Reference |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | MTS Assay | ~50 nM | [3] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | MTS Assay | ~50 nM | [3] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | MTS Assay | Not explicitly stated | [3] |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | MTS Assay | Not explicitly stated | [3] |

| NB-1 | Neuroblastoma | Full-length ALK Receptor | MTS Assay | Not explicitly stated | [3] |

| HuT-102 | Lymphoma | ALK-Negative | MTS Assay | > 3,000 nM | [3] |

| Toledo | Leukemia | ALK-Negative | MTS Assay | > 3,000 nM | [3] |

| NB-1691 | Neuroblastoma | ALK-Negative | MTS Assay | No significant effect | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits ALK phosphorylation and downstream signaling.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay is designed to measure the direct inhibitory effect of this compound on recombinant ALK kinase activity.

-

Materials:

-

Recombinant ALK enzyme

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound (in DMSO)

-

384-well low-volume microplates

-

TRF-capable plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the recombinant ALK enzyme and biotinylated substrate in Assay Buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer. The final ATP concentration should be at its Km value for the ALK enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a TRF detection buffer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TRF plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability to determine the anti-proliferative effects of this compound.

-

Materials:

-

ALK-positive and ALK-negative cancer cell lines

-

Complete cell culture medium

-

This compound (in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

-

96-well clear-bottom cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.

-

Materials:

-

ALK-positive cancer cell lines

-

Complete cell culture medium

-

This compound (in DMSO)

-

Caspase-Glo® 3/7 Assay System

-

96-well white-walled, clear-bottom cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 50 µL of complete medium.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) in a final volume of 100 µL.

-

Incubate the plate for 24-48 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as a fold-change in caspase activity relative to the vehicle control.

-

Immunoblotting for Phospho-ALK and Downstream Targets

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.

-

Materials:

-

ALK-positive cancer cell lines

-

This compound (in DMSO)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

References

Unraveling the Selectivity of CEP-28122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CEP-28122, a diaminopyrimidine derivative, is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This technical guide provides an in-depth analysis of its selectivity profile, mechanism of action, and the experimental methodologies used in its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding the therapeutic potential of this compound.

Quantitative Selectivity Profile

This compound demonstrates remarkable potency against ALK with an IC50 of 1.9 ± 0.5 nmol/L in enzymatic assays[1]. Its selectivity was rigorously evaluated against a broad panel of 259 protein kinases. At a concentration of 1 µmol/L, this compound exhibited minimal to no inhibition against the majority of these kinases[1].

Notably, only 15 kinases showed more than 90% inhibition at this concentration, highlighting the compound's specificity. With the exception of Rsk2, 3, and 4, the IC50 values for all other significantly inhibited kinases were at least 10-fold higher than that for ALK, underscoring its high selectivity[1].

| Target Kinase | IC50 (nmol/L) | Percent Inhibition at 1 µmol/L |

| ALK | 1.9 ± 0.5 | >90% |

| Rsk2 | 7-19 | >90% |

| Rsk3 | 7-19 | >90% |

| Rsk4 | 7-19 | >90% |

| Other 11 Kinases | >19 | >90% |

Note: The specific identities of the other 11 kinases with >90% inhibition at 1 µmol/L are detailed in the supplementary data of the primary research publication.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which is a critical step in the activation of its downstream signaling pathways. In cancer cells harboring ALK fusion proteins (such as NPM-ALK), this leads to a cascade of events culminating in cell growth inhibition and apoptosis[2][3].

The inhibition of ALK by this compound has been shown to substantially suppress the phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2[2]. These pathways are crucial for cell proliferation, survival, and differentiation.

Experimental Protocols

Kinase Selectivity Profiling (Millipore Kinase Profiler Assay)

The kinase selectivity of this compound was assessed using the Millipore Kinase Profiler service. This assay measures the inhibitory activity of the compound against a large panel of protein kinases.

Workflow:

Methodology:

-

Reaction Setup: Individual kinase reactions are set up in a multi-well plate format. Each well contains a specific recombinant protein kinase, its corresponding substrate, and ATP.

-

Compound Addition: this compound is added to the reaction wells at a final concentration of 1 µmol/L. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The reaction plates are incubated at room temperature for a specified period to allow the enzymatic reaction to proceed.

-

Activity Measurement: The kinase activity is measured using a suitable detection method, such as a radiometric assay that measures the incorporation of radioactive phosphate (B84403) (³²P or ³³P) into the substrate, or a luminescence-based assay that measures the amount of ATP remaining in the well.

-

Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of this compound to the activity in the vehicle control wells.

Cellular ALK Phosphorylation Assay

This assay determines the ability of this compound to inhibit the phosphorylation of ALK within intact cells.

Methodology:

-

Cell Culture: ALK-positive cancer cell lines (e.g., Sup-M2 anaplastic large-cell lymphoma cells) are cultured to a suitable density.

-

Compound Treatment: The cells are treated with varying concentrations of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.

-

Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ALK to total ALK at different this compound concentrations.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Methodology:

-

Tumor Implantation: Human ALK-positive cancer cells (e.g., Sup-M2) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are treated with this compound, typically administered orally, at various doses and schedules. A control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of p-ALK and other biomarkers to confirm target engagement in vivo.

-

Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compound. This compound has been shown to be well-tolerated in mice[4].

Conclusion

This compound is a highly potent and selective inhibitor of ALK with a well-defined mechanism of action. Its specificity, demonstrated through comprehensive kinase profiling, and its robust anti-tumor activity in preclinical models, make it a significant compound in the landscape of targeted cancer therapies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar targeted inhibitors.

References

In-Depth Technical Guide: The Biological Activity of CEP-28122

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This compound demonstrates significant antitumor activity in preclinical models of these ALK-driven malignancies. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate its activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK Signaling Pathway Inhibition

Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades. This compound effectively inhibits the phosphorylation of ALK, thereby blocking these downstream pathways. The primary signaling axes inhibited by this compound are depicted below.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of recombinant ALK activity. Its selectivity was assessed against a broad panel of kinases, demonstrating a high degree of specificity for ALK.

| Kinase Target | IC50 (nM) |

| ALK | 1.9 |

| Flt4 | 46 |

| Rsk2 | 12 |

| Rsk3 | 7 |

| Rsk4 | 17 |

| Table 1: In vitro kinase inhibitory activity of this compound. IC50 values were determined in enzyme-based assays. |

A broader kinase selectivity profile revealed that out of 259 kinases tested, only a few were inhibited by more than 90% at a concentration of 1 µM, underscoring the high selectivity of this compound.

Inhibition of Cellular ALK Phosphorylation and Cell Proliferation

This compound effectively inhibits the phosphorylation of ALK in various cancer cell lines, leading to a dose-dependent inhibition of cell proliferation.

| Cell Line | Cancer Type | ALK Status | IC50 (nM) for Proliferation Inhibition |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |

| NB-1 | Neuroblastoma | ALK Amplification | Significant growth inhibition observed |

| SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | Significant growth inhibition observed |

| NB-1643 | Neuroblastoma | ALK R1275Q Mutation | Significant growth inhibition observed |

| Table 2: In vitro cellular activity of this compound in ALK-positive cancer cell lines. |

In Vivo Antitumor Efficacy

Oral administration of this compound demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Outcome |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | 30 mg/kg, twice daily, 12 days | Not explicitly stated | Complete/near complete tumor regression |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | 55 or 100 mg/kg, twice daily, 4 weeks | Not explicitly stated | Sustained complete tumor regression with no reemergence >60 days post-treatment |

| NB-1 | Neuroblastoma | 30 mg/kg, twice daily, 14 days | 75% | Tumor stasis and partial regression |

| NB-1 | Neuroblastoma | 55 mg/kg, twice daily, 14 days | 90% | Tumor stasis and partial regression |

| Table 3: In vivo antitumor efficacy of this compound in xenograft models. |

Experimental Protocols

Recombinant ALK Kinase Assay

This protocol describes the in vitro kinase assay used to determine the IC50 of this compound against recombinant ALK.

Methodology:

-

Assay Buffer Preparation: The kinase reaction was performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.

-

Reaction Mixture: Recombinant ALK enzyme, a biotinylated peptide substrate, and ATP were combined in the assay buffer.

-

Compound Addition: this compound was serially diluted and added to the reaction mixture.

-

Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.

-

Detection: The reaction was stopped, and a mixture of europium-labeled anti-phosphotyrosine antibody and allophycocyanin-streptavidin was added to detect the phosphorylated substrate via time-resolved fluorescence.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines was assessed using a standard method.

Methodology:

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) was added to each well.

-

Signal Measurement: Luminescence, fluorescence, or absorbance was measured using a plate reader.

-

Data Analysis: The IC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of ALK Phosphorylation

This protocol outlines the procedure to detect the inhibition of ALK phosphorylation in cellular lysates.

Methodology:

-

Cell Lysis: ALK-positive cells were treated with this compound and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604). A total ALK antibody was used as a loading control.

-

Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate were used to visualize the protein bands.

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., Sup-M2) were subcutaneously implanted into immunodeficient mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups to the vehicle control group.

Conclusion

This compound is a highly potent and selective inhibitor of ALK with significant antitumor activity against ALK-driven cancers in preclinical models. Its oral bioavailability and robust efficacy in vivo make it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ALK-targeted therapies.

The Inhibition of ALK Fusion Proteins by CEP-28122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) fusion proteins are potent oncogenic drivers in a variety of malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). These constitutively active tyrosine kinases initiate a cascade of downstream signaling events, promoting cell proliferation, survival, and tumorigenesis. CEP-28122 is a highly potent and selective, orally active small molecule inhibitor of ALK. This technical guide provides an in-depth overview of the preclinical characterization of this compound, its mechanism of action against ALK fusion proteins, and detailed experimental protocols for studying ALK-driven cancers.

Introduction to ALK Fusion Proteins

The anaplastic lymphoma kinase (ALK) gene, located on chromosome 2p23, encodes a receptor tyrosine kinase.[1] In several cancers, chromosomal rearrangements lead to the fusion of the 3' end of the ALK gene, which contains the kinase domain, with the 5' end of various partner genes.[1] This results in the expression of chimeric ALK fusion proteins. The fusion partner contributes a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase domain.[2][3]

Some of the most well-characterized ALK fusion proteins include:

-

NPM1-ALK: Found in anaplastic large-cell lymphoma (ALCL).[4]

-

EML4-ALK: The most common ALK fusion in non-small cell lung cancer (NSCLC).[4]

-

TFG-ALK, ATIC-ALK, CLTC-ALK: Other fusions identified in ALCL.[4]

The constitutive kinase activity of these fusion proteins drives oncogenesis through the activation of several downstream signaling pathways.

This compound: A Potent and Selective ALK Inhibitor

This compound is a diaminopyrimidine derivative identified as a potent and selective inhibitor of ALK kinase activity.[5][6] Preclinical studies have demonstrated its efficacy in models of ALK-positive cancers.

In Vitro Activity and Selectivity

This compound exhibits potent inhibitory activity against recombinant ALK in enzymatic assays and demonstrates high selectivity for ALK over a broad range of other protein kinases.

| Target | IC50 (nmol/L) | Notes |

| Recombinant ALK | 1.9 ± 0.5 | Determined by an enzyme-based time-resolved fluorescence (TRF) assay.[5] |

| Other Kinases | The inhibitory activity of this compound was measured at 1 µmol/L against a panel of 259 protein kinases. | |

| Aurora A | >1000 | For kinases inhibited by 90% or more, IC50 values were determined.[5] |

| FAK | >1000 | |

| IGF-1R | >1000 | |

| Met | >1000 | |

| TrkA | >1000 | |

| TrkB | >1000 |